molecular formula C11H10BrN3O B1518533 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1157061-37-4

1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No. B1518533
CAS RN: 1157061-37-4
M. Wt: 280.12 g/mol
InChI Key: XWEFBKDTBQQRPB-UHFFFAOYSA-N
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Description

1-(1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound of interest in scientific research due to its potential for use in drug synthesis, and its ability to act as a catalyst for various reactions. It is a heterocyclic compound, containing both a benzene ring and a triazole ring, and is derived from the aromatic compound benzene. This compound is of particular interest due to its ability to act as a catalyst in a variety of different reactions, including the synthesis of drugs and other compounds.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal and molecular structures through X-ray diffraction analysis provides insights into the conformation and configuration of molecules, including those with a triazolyl ethanone core similar to 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one. For instance, compounds with related structures have been shown to adopt specific conformations, such as staggered or gauche, which can influence their reactivity and interactions with other molecules (Pottie et al., 1998).

Catalytic Applications

The use of triazole-based ligands in catalysis, particularly in the context of half-sandwich Ruthenium(II) complexes, demonstrates the potential of such molecules in catalytic oxidation and transfer hydrogenation reactions. These complexes show a pseudo-octahedral "piano-stool" arrangement, which can significantly affect their catalytic efficiency. The coordination of triazole nitrogen atoms to the ruthenium center plays a crucial role in the activity of these catalysts (Saleem et al., 2013).

Material Synthesis

Triazoles are often involved in the synthesis of novel materials, such as polymers with controlled molecular architecture. The ability to manipulate the structure of triazole-containing compounds allows for the creation of dendritic macromolecules with specific properties, which can be useful in various applications ranging from materials science to biomedicine (Hawker & Fréchet, 1990).

Antimicrobial Activities

Compounds with a triazolyl ethanone structure have been investigated for their antimicrobial properties. The structure-activity relationship (SAR) of these molecules can provide valuable insights into the design of new antimicrobial agents. For example, modifications to the triazole ring or the addition of various substituents can significantly affect their biological activity (Kaneria et al., 2016).

Drug Discovery and Development

In the context of drug discovery, triazole derivatives, including those related to 1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one, have been explored for their potential therapeutic applications. The versatility of the triazole ring in medicinal chemistry allows for the development of compounds with diverse biological activities, offering opportunities for the discovery of new drugs (Rashdan et al., 2021).

properties

IUPAC Name

1-[1-(3-bromophenyl)-5-methyltriazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-4-9(12)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEFBKDTBQQRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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